molecular formula C22H23N3O3 B3013195 N-(3,4-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide CAS No. 891866-71-0

N-(3,4-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Cat. No.: B3013195
CAS No.: 891866-71-0
M. Wt: 377.444
InChI Key: OBIDZYGTYQJKAD-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3,4-dimethylphenyl isocyanate and 3,5-dimethylphenyl hydrazine. These intermediates undergo condensation reactions under controlled conditions to form the desired pyrazine ring structure. The final step involves the acylation of the pyrazine derivative with acetic anhydride to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction rates. The purification process may involve recrystallization or chromatography techniques to isolate the pure compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydropyrazine and related compounds.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N’-(3,4-dimethylphenyl)piperazine: An amide compound with similar structural features.

    3,4-Dimethylphenyl isocyanate: A precursor in the synthesis of the target compound.

    3,5-Dimethylphenyl hydrazine: Another key intermediate in the synthetic route.

Uniqueness

N-(3,4-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide stands out due to its unique combination of aromatic and pyrazine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-14-9-15(2)11-19(10-14)25-8-7-24(21(27)22(25)28)13-20(26)23-18-6-5-16(3)17(4)12-18/h5-12H,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIDZYGTYQJKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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